3-(2,2,2-Trifluoroethyl)morpholine
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Overview
Description
3-(2,2,2-Trifluoroethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO. It is characterized by the presence of a trifluoroethyl group attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)morpholine typically involves the reaction of morpholine with a trifluoroethylating agent. One common method is the reaction of morpholine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl morpholine oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)morpholine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Another compound containing the trifluoroethyl group, used in similar applications.
Trifluoroethylamine: A related compound with different chemical properties and applications.
Trifluoromethyl derivatives: Compounds containing the trifluoromethyl group, which exhibit similar chemical behavior.
Uniqueness
3-(2,2,2-Trifluoroethyl)morpholine is unique due to its specific structure, which combines the properties of the morpholine ring with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
3-(2,2,2-Trifluoroethyl)morpholine is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoroethyl groups is known to enhance the pharmacokinetic properties of drugs, including metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with trifluoroethylamine. Various synthetic routes have been developed to optimize yields and purity. For instance, one efficient method employs a reductive amination strategy that allows for the formation of morpholino derivatives with high yields (up to 98% in some cases) when optimized conditions are used .
The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to act as an inhibitor for certain enzymes and receptors, which can lead to therapeutic effects in various diseases.
- Antiparasitic Activity : Studies have indicated that fluorinated compounds can exhibit enhanced antiparasitic activity. For example, analogs containing trifluoromethyl groups were found to significantly improve efficacy against Plasmodium falciparum, with EC50 values indicating potent activity .
- Metabolic Stability : The presence of the trifluoroethyl group has been associated with increased metabolic stability in human liver microsomes. This is critical for drug development as it prolongs the compound's half-life in biological systems .
- Cytotoxicity : Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that certain derivatives exhibit selective cytotoxicity without affecting normal cells, making them potential candidates for further development in cancer therapy .
1. Antiparasitic Studies
In a study examining the efficacy of fluorinated morpholines against P. falciparum, researchers found that this compound derivatives exhibited significantly lower EC50 values compared to non-fluorinated counterparts. Specifically, one derivative showed an EC50 value of 0.010 μM, indicating potent antiparasitic activity .
2. Cancer Cell Line Testing
A series of tests were conducted on human HepG2 liver cancer cells to evaluate the cytotoxic effects of this compound derivatives. The results indicated that while some derivatives had low cytotoxicity (CL int values around 42 μL/min/mg), others showed promising activity with a balance between efficacy and safety profiles .
Table 1: Biological Activity Summary
Compound | Target | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |
---|---|---|---|
This compound | P. falciparum | 0.010 | 42 |
Derivative A | HepG2 Cells | 0.048 | 70 |
Derivative B | HepG2 Cells | 0.177 | 81 |
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-11-2-1-10-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWJEVAPQZFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083396-16-0 |
Source
|
Record name | 3-(2,2,2-trifluoroethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.